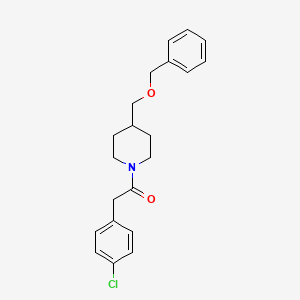

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone

Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone is a structurally complex organic compound featuring a piperidine core substituted with a benzyloxy-methyl group at the 4-position and a 4-chlorophenyl ethanone moiety. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO2/c22-20-8-6-17(7-9-20)14-21(24)23-12-10-19(11-13-23)16-25-15-18-4-2-1-3-5-18/h1-9,19H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUBKRQKKMIRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative in the presence of a base.

Attachment of the Chlorophenyl Ethanone Moiety: The final step involves the coupling of the benzyloxy-substituted piperidine with a chlorophenyl ethanone derivative through a condensation reaction, often facilitated by a catalyst or under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or further to an alkane, depending on the reducing agent used.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Benzyl halides, alkylating agents, or nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone are extensive:

Chemistry

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules and is utilized in various organic transformations.

- Reagent in Organic Reactions: It can be employed as a reagent in reactions involving nucleophilic substitutions or additions.

Biology

- Biological Activity Studies: Research has focused on its potential interactions with enzymes and receptors, particularly in neuropharmacology.

- Mechanism of Action: The compound's mechanism involves binding to specific molecular targets, which may modulate enzyme activity and lead to various biological effects.

Medicine

- Therapeutic Properties: Investigated for potential analgesic, anti-inflammatory, and neuroprotective effects. Its ability to interact with acetylcholinesterase (AChE) suggests possible applications in treating neurodegenerative diseases.

- Drug Development: The compound may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Industry

- Material Development: Used in creating new materials and formulations, particularly in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Neuropharmacological Studies: Research indicates that derivatives of piperidine compounds exhibit significant AChE inhibition, which can be beneficial in treating Alzheimer's disease. The presence of the benzyloxy group enhances binding affinity to target sites .

- Analgesic Properties: In vitro evaluations have shown that similar piperidine derivatives possess analgesic effects, suggesting that this compound may also exhibit such properties .

- Material Science Applications: The compound has been explored for its utility in developing novel materials due to its unique structural features that allow for functionalization .

Mechanism of Action

The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison with Piperidine-Based Analogues

| Compound Name | Key Structural Features | Functional Group Differences | Biological Implications |

|---|---|---|---|

| 1-(2-Methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone | Piperidine with 2-methyl and 4-chlorophenyl groups | Lacks benzyloxy-methyl group | Reduced lipophilicity; altered receptor binding |

| 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone | Pyridinyloxy substituent instead of benzyloxy-methyl | Oxygen-linked pyridine vs. benzyloxy | Enhanced hydrogen-bonding capacity; potential antidepressant activity |

| 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one | Bipiperidine core with fluorophenoxy group | Bipiperidine vs. single piperidine; fluorophenoxy vs. benzyloxy | Increased steric bulk; possible antimicrobial effects |

| 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone | Chloropyridine and thioether groups | Thioether vs. ethanone; pyridine vs. benzyloxy | Electrophilic reactivity; anticancer potential |

Table 2: Electronic and Bioactivity Trends

Pharmacological Potential

- CNS Modulation: Piperidine derivatives often target dopamine or serotonin receptors.

- Antimicrobial Activity: Chlorophenyl groups are associated with antimicrobial effects (e.g., 2-(4-chlorophenoxy)ethanol), though the benzyloxy substituent may reduce potency compared to simpler analogues .

- Enzyme Inhibition: The ethanone group could act as a ketone-based inhibitor for proteases or kinases, similar to sulfonamide-containing piperazines .

Biological Activity

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic organic compound classified as a piperidine derivative. Its unique structure, characterized by a benzyloxy group connected to a piperidine ring and a chlorophenyl ethanone moiety, positions it as an interesting subject for various biological studies. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 293.82 g/mol

- CAS Number : 1226450-69-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzyloxy group enhances lipophilicity, facilitating penetration through cell membranes and interaction with intracellular targets.

Potential Targets:

- Enzymes : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptors : It may interact with dopamine and serotonin receptors, suggesting a role in neuropharmacology.

Pharmacological Applications

This compound has been investigated for various pharmacological activities:

- Analgesic Effects : Preliminary studies indicate potential analgesic properties, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory disorders.

- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests possible neuroprotective capabilities against neurodegenerative diseases.

In Vitro Studies

Recent in vitro studies have evaluated the compound's effectiveness against various biological targets:

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Neuropharmacological Study :

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.